Adavosertib

Description

MK-1775 has been used in trials studying the treatment of LYMPHOMA, Neoplasms, Ovarian Cancer, Tongue Carcinoma, and Adult Glioblastoma, among others.

This compound is a small molecule inhibitor of the tyrosine kinase WEE1 with potential antineoplastic sensitizing activity. This compound selectively targets and inhibits WEE1, a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, CDC2) to inactivate the CDC2/cyclin B complex. Inhibition of WEE1 activity prevents the phosphorylation of CDC2 and impairs the G2 DNA damage checkpoint. This may lead to apoptosis upon treatment with DNA damaging chemotherapeutic agents. Unlike normal cells, most p53 deficient or mutated human cancers lack the G1 checkpoint as p53 is the key regulator of the G1 checkpoint and these cells rely on the G2 checkpoint for DNA repair to damaged cells. Annulment of the G2 checkpoint may therefore make p53 deficient tumor cells more vulnerable to antineoplastic agents and enhance their cytotoxic effect.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 29 investigational indications.

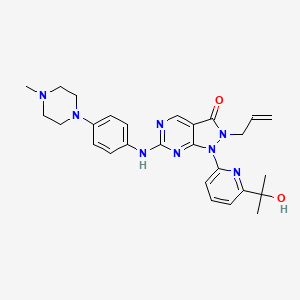

a Wee1 kinase inhibitor; structure in first source

Properties

IUPAC Name |

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWJAKQVGHWELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241868 | |

| Record name | Adavosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955365-80-7 | |

| Record name | MK 1775 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955365-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 1775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-1775 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adavosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAVOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Adavosertib in G2/M Checkpoint Abrogation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] In cancer cells, particularly those with a deficient G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes essential for repairing DNA damage before mitotic entry.[2][3] By inhibiting Wee1, this compound forces these damaged cells to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[4][5] This guide provides an in-depth technical overview of the mechanism of action of this compound, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Abrogation of the G2/M Checkpoint

The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis (M phase).[6] A key regulator of this checkpoint is the Cyclin B1-CDK1 complex. Wee1 kinase acts as a crucial inhibitor of this complex by phosphorylating CDK1 at Tyrosine 15 (Tyr15), thus preventing mitotic entry and allowing time for DNA repair.[7][8]

This compound, as a potent ATP-competitive inhibitor of Wee1, disrupts this regulatory mechanism.[9] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of CDK1.[10] This leads to the activation of the Cyclin B1-CDK1 complex, thereby overriding the G2/M checkpoint and forcing the cell to enter mitosis despite the presence of DNA damage.[4][11] This premature mitotic entry in cells with unrepaired DNA results in genomic instability and ultimately, mitotic catastrophe and cell death.[5][12]

The efficacy of this compound is particularly pronounced in cancer cells with a defective G1/S checkpoint, a common feature in many malignancies due to mutations in genes like TP53. These cells are heavily reliant on the G2/M checkpoint for survival, creating a synthetic lethal relationship with Wee1 inhibition.[2]

Signaling Pathway

The signaling pathway illustrating the role of Wee1 and the mechanism of this compound-mediated G2/M checkpoint abrogation is depicted below.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference(s) |

| HCT116 | Colorectal Carcinoma | 131 | [4] |

| BHP7-13 | Differentiated Thyroid Cancer | 175.6 | [10] |

| K1 | Differentiated Thyroid Cancer | 71.8 | [10] |

| FTC-133 | Differentiated Thyroid Cancer | 114.5 | [10] |

| FTC-238 | Differentiated Thyroid Cancer | 98.3 | [10] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference(s) |

| OVCAR8 | Vehicle | - | - | 14.4% | [13] |

| OVCAR8 | 500 nM this compound (72h) | - | - | 58.3% | [13] |

| CAOV3 | Vehicle | - | - | 16.0% | [13] |

| CAOV3 | 500 nM this compound (72h) | - | - | 45.3% | [13] |

| M048i | Vehicle | - | - | 23.9% | [13] |

| M048i | 500 nM this compound (72h) | - | - | 54.0% | [13] |

| OC002 | Vehicle | - | - | 24.8% | [13] |

| OC002 | 500 nM this compound (72h) | - | - | 57.2% | [13] |

| BHP7-13 | Vehicle | - | - | 11.2% | [10] |

| BHP7-13 | 500 nM this compound | - | - | 19.5% | [10] |

| K1 | Vehicle | - | - | 7.6% | [10] |

| K1 | 500 nM this compound | - | - | 39.6% | [10] |

| FTC-133 | Vehicle | - | - | 16.7% | [10] |

| FTC-133 | 500 nM this compound | - | - | 34.3% | [10] |

| FTC-238 | Vehicle | - | - | 21.1% | [10] |

| FTC-238 | 500 nM this compound | - | - | 74.4% | [10] |

Table 3: this compound Monotherapy Dosing in Clinical Trials

| Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Reference(s) |

| Phase Ib | Advanced Solid Tumors | 175 mg twice daily (bid) on days 1-3 and 8-10 of a 21-day cycle | 175 mg bid | [11] |

| Phase Ib | Advanced Solid Tumors | 125 mg bid on a 5 days on, 9 days off schedule | 125 mg bid | [14][15] |

| Phase Ib | Advanced Solid Tumors | 300 mg once daily (qd) on a 5 days on, 9 days off schedule | 300 mg qd | [14][15] |

| Phase Ib | Advanced Solid Tumors | 300 mg qd on a 5 days on, 2 days off for 2 of 3 weeks schedule | 300 mg qd | [14][15] |

| Phase I | Advanced Solid Tumors | Once daily on days 1-5 and 8-12 of a 21-day cycle | 300 mg qd | [7] |

| Phase I (Pediatric) | Relapsed Solid Tumors | This compound daily for 5 days with irinotecan every 21 days | 85 mg/m²/day | [1] |

| Phase II | SETD2-Altered Solid Tumors | 300 mg qd on days 1-5 and 8-12 of a 21-day cycle | 300 mg qd | [16] |

| Phase II | Metastatic Triple-Negative Breast Cancer | 200 mg bid for 5 doses every 21 days with cisplatin | 200 mg bid | [17] |

Experimental Protocols

Detailed methodologies for key experiments to assess the role of this compound in G2/M checkpoint abrogation are provided below.

Western Blot Analysis of CDK1 Phosphorylation

This protocol is for the detection of changes in the phosphorylation status of CDK1 at Tyr15 following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[3]

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C.[19]

-

Washing: Wash the membrane three times with TBST.[18]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Washing: Wash the membrane three times with TBST.[18]

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.[18]

-

Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the phosphorylated protein to the total protein.[18]

Immunofluorescence Staining for γH2AX

This protocol is for the visualization and quantification of DNA double-strand breaks through γH2AX foci formation following this compound treatment.

Methodology:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[20]

-

Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[20]

-

Blocking: Block with 1-3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[21]

-

Washing: Wash the cells three times with PBS.[22]

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[21]

-

Washing: Wash the cells three times with PBS, protected from light.[22]

-

Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.[21]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[22]

-

Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[21]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the cell cycle distribution of a cell population after this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization.[23]

-

Washing: Wash the cells with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[2]

-

Staining: Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[23]

Conclusion

This compound represents a promising therapeutic strategy, particularly for cancers with underlying deficiencies in the G1/S checkpoint. Its mechanism of action, centered on the abrogation of the G2/M checkpoint through Wee1 inhibition, leads to selective killing of cancer cells via mitotic catastrophe. The preclinical and clinical data demonstrate its potential both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other Wee1 inhibitors in various cancer models. As our understanding of cell cycle regulation and DNA damage response continues to grow, targeted therapies like this compound will likely play an increasingly important role in the future of cancer treatment.

References

- 1. scispace.com [scispace.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ptglab.com [ptglab.com]

- 6. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Clinical efficacy and molecular response correlates of the WEE1 inhibitor this compound combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arigobio.com [arigobio.com]

- 19. benchchem.com [benchchem.com]

- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. corefacilities.iss.it [corefacilities.iss.it]

- 23. pubcompare.ai [pubcompare.ai]

Preclinical Evaluation of Adavosertib in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adavosertib (AZD1775) is a first-in-class, potent, and selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By targeting WEE1, this compound abrogates DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe.[2][4] This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint, commonly associated with TP53 mutations, making them highly dependent on the G2/M checkpoint for DNA repair and survival.[4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in solid tumors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is an ATP-competitive inhibitor of WEE1 kinase.[1] WEE1 is a tyrosine kinase that negatively regulates cell cycle progression by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) at Tyr15.[3] This inactivation of the CDK1/Cyclin B complex prevents entry into mitosis, allowing time for DNA repair during the G2 phase.

In many cancer cells, particularly those with TP53 mutations, the G1 checkpoint is non-functional.[4] These cells rely heavily on the G2/M checkpoint to repair DNA damage before cell division. By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely.[5] This leads to genomic instability, mitotic catastrophe, and ultimately, apoptosis.[4] Preclinical studies have demonstrated that this compound's activity is enhanced in tumors with high levels of replication stress, often driven by oncogenes like MYC or CCNE1 amplification.[4][6]

Quantitative Preclinical Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This compound has demonstrated potent single-agent activity across a range of solid tumor cell lines.

| Tumor Type | Cell Line | IC50 (µM) | Comments |

| Ovarian Cancer | M048i | >10 | Relatively resistant in viability assays.[7] |

| Ovarian Cancer | CAOV3 | ~0.1 - 1.0 | Sensitive to this compound treatment.[7] |

| Ovarian Cancer | OVCAR8 | ~0.1 - 1.0 | Sensitive to this compound treatment.[7] |

| Colorectal Cancer | HCT116 | 0.1310 | TP53-wildtype cell line.[8] |

| Differentiated Thyroid Cancer | BHP7-13 | ~0.2 | Data derived from graphical representation. |

| Differentiated Thyroid Cancer | K1 | ~0.3 | Data derived from graphical representation. |

| Differentiated Thyroid Cancer | FTC-133 | ~0.1 | Data derived from graphical representation.[3] |

| Differentiated Thyroid Cancer | FTC-238 | ~0.4 | Data derived from graphical representation.[3] |

Note: IC50 values can vary based on assay conditions and duration of drug exposure.

In Vivo Efficacy: Xenograft Models

This compound has shown significant antitumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors, both as a monotherapy and in combination with other agents.

| Tumor Type | Model | Treatment | Key Findings |

| Renal Cell Carcinoma | SETD2-deficient Xenograft | This compound Monotherapy | Significant tumor regression observed.[9] |

| Gastroesophageal Cancer | HER2-low, Cyclin E amplified PDX | T-DXd + this compound | Significantly increased antitumor activity and γH2AX levels.[6] |

| Pancreatic Cancer | p53-deficient Xenograft | This compound + Gemcitabine | Enhanced tumor regression compared to Gemcitabine alone.[2] |

| Ovarian Cancer | PDX models | This compound Monotherapy | Demonstrated single-agent activity.[4] |

| Triple-Negative Breast Cancer | PDX models | This compound Monotherapy | Demonstrated single-agent activity.[4] |

Detailed Experimental Protocols

Cell Viability Assay (MTS/WST-1 Based)

This protocol is a general guideline for assessing cell viability after this compound treatment using a tetrazolium salt-based colorimetric assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., DMSO). Typically, concentrations might range from 1 nM to 10 µM.[7]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 reagent to each well.[8][10]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium only wells). Express results as a percentage of the vehicle-treated control. Calculate IC50 values using non-linear regression analysis with a sigmoidal dose-response curve.[7]

Western Blotting for Pharmacodynamic Markers (p-CDK1)

This protocol outlines the detection of phosphorylated CDK1 (p-CDK1 Tyr15), a key pharmacodynamic marker of WEE1 inhibition.[3]

-

Cell Lysis: Treat cells with this compound (e.g., 500 nM) for 24-48 hours.[3] Place culture plates on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.[11]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation.[11] Also probe for total CDK1 and a loading control (e.g., GAPDH, β-actin).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity relative to the loading control.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation: Culture and treat cells with this compound or vehicle control for a specified time (e.g., 24, 48, or 72 hours).[7]

-

Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution (containing PI, RNase A, and optionally a permeabilizing agent like Triton X-100).[13][14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.[7]

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Preclinical Study Workflow

The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

References

- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Phase II Trial of the WEE1 Inhibitor this compound in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. cancer.wisc.edu [cancer.wisc.edu]

Adavosertib's Impact on DNA Damage Response Pathways: A Technical Guide

Introduction

Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, small-molecule inhibitor of the WEE1 kinase, a critical regulator of cell cycle progression.[1] WEE1 plays a pivotal role in the DNA damage response (DDR), primarily by enforcing the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[2] By targeting WEE1, this compound disrupts this crucial checkpoint, leading to a cascade of events that disproportionately affects cancer cells, particularly those with pre-existing defects in other cell cycle checkpoints, such as a mutated or deficient p53 tumor suppressor.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on DDR pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Abrogation of the G2/M Checkpoint

The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint is a critical control point that prevents cells from initiating mitosis in the presence of DNA damage, allowing time for repair.[3] The kinase WEE1 is a central component of this checkpoint.

-

Normal Cell Cycle Control: In response to DNA damage, WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1).[4] The inactivation of CDK1 prevents the formation of the active Cyclin B1-CDK1 complex, which is the master regulator of mitotic entry. This results in G2 phase arrest, providing a window for DNA repair mechanisms to function.[3]

-

This compound's Intervention: this compound is a potent and selective ATP-competitive inhibitor of WEE1 kinase.[5][6] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to premature activation of the Cyclin B1-CDK1 complex, forcing cells to bypass the G2/M checkpoint and enter mitosis, even if their DNA is damaged.[2][7]

-

Synthetic Lethality and Mitotic Catastrophe: Many cancer cells, particularly those with TP53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint to repair DNA damage before cell division.[3][4] By abrogating the only remaining functional checkpoint with this compound, these cancer cells are driven into mitosis with unrepaired DNA.[2][7] This premature and faulty mitosis leads to a form of programmed cell death known as mitotic catastrophe, characterized by gross chromosomal abnormalities.[7][8]

WEE1 also plays a role in the intra-S phase checkpoint by inhibiting CDK2, which helps to stabilize replication forks during DNA synthesis.[1][4] Inhibition of WEE1 by this compound can therefore also lead to increased replication stress and the accumulation of DNA double-strand breaks during S-phase.[1][4]

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across numerous cancer cell lines and in clinical studies. The following tables summarize key data points related to its activity.

Table 1: In Vitro IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| HCT116 | Colorectal Cancer | Wild-Type | 131 | [9] |

| Daoy | Medulloblastoma | Mutant | 150 | [5] |

| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 95 | [5] |

| NCI-H1299 | Non-small Cell Lung Cancer | Null | 0.2837 | [5] |

| MM.1S | Multiple Myeloma | Mutant | 310 | [5] |

| MDA-MB-231 | Breast Cancer (TNBC) | Mutant | 260 | [5] |

| MCF-7 | Breast Cancer | Wild-Type | 1100 | [5] |

| A427 | Lung Carcinoma | Mutant | 78 | [5] |

| NCI-H23 | Non-small Cell Lung Cancer | Mutant | 122 | [5] |

Table 2: Pharmacodynamic & Cellular Effects of this compound

This table highlights the measured effects of this compound on cellular processes and key protein markers.

| Cell Line / Study | Treatment | Effect Measured | Result | Reference |

| OVCAR8, CAOV3, M048i | 500 nM this compound for 72h | Apoptosis (Annexin V) | Increase in apoptotic cells from ~9-12% to ~25-31% | [2] |

| HGSOC Cells | 500 nM this compound | DNA Damage (γH2AX) | Upregulation of γH2AX marker | [2] |

| HGSOC Cells | 500 nM this compound for 72h | Cyclin B1 Levels | Reduction in Cyclin B1 expression | [2][9] |

| Phase I Clinical Trial | Once-daily this compound | Target Inhibition (pY15-Cdk) | Suppression of pY15-Cdk in tumor biopsies | [10] |

| Phase I Clinical Trial | Once-daily this compound | DNA Damage (γH2AX) | Increased γH2AX activation in some patients | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on DNA damage response pathways.

Western Blotting for DDR Protein Expression and Phosphorylation

This protocol is used to detect changes in the levels of key proteins involved in the cell cycle and DNA damage response, such as Cyclin B1, phospho-CDK1 (Tyr15), and γH2AX.

a. Sample Preparation (Cell Lysate)

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound and/or a DNA damaging agent for the specified time.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer

-

Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[11]

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.

-

Run the gel electrophoresis until the dye front reaches the bottom.[11]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

c. Immunodetection

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11][12]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-γH2AX, anti-Cyclin B1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[13]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound for 24, 48, or 72 hours.

-

For S-phase analysis, pulse-label cells with 5-ethynyl-2'-deoxyuridine (EdU) for a short period (e.g., 1-2 hours) before harvesting.

-

Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

If using EdU, perform the click-iT reaction with a fluorescent azide (e.g., Alexa Fluor 488) according to the manufacturer's protocol.

-

Resuspend cells in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The DNA content (from PI/DAPI) distinguishes G1, S, and G2/M phases, while EdU fluorescence specifically marks cells undergoing DNA synthesis.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

-

Treat cells with this compound for the desired duration (e.g., 48-72 hours).

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Logical Framework: Synthetic Lethality in p53-Deficient Cancers

The efficacy of this compound is often most pronounced in cancer cells with a loss-of-function mutation in the TP53 gene. This creates a synthetic lethal interaction, where the combination of a p53 defect and WEE1 inhibition is lethal to the cell, while either alteration alone is not.

References

- 1. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical efficacy and molecular response correlates of the WEE1 inhibitor this compound combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]

- 6. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.cuanschutz.edu [news.cuanschutz.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

Adavosertib's Therapeutic Potential in Ovarian Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavosertib (AZD1775) is a potent and selective small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. In the context of ovarian cancer, a malignancy often characterized by genomic instability and mutations in key tumor suppressor genes like TP53, targeting cell cycle checkpoints presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in ovarian cancer, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways.

Mechanism of Action: Targeting the G2/M Checkpoint

WEE1 kinase plays a crucial role in preventing entry into mitosis in the presence of DNA damage by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). By inhibiting WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis. This mechanism is particularly relevant in cancer cells with a deficient G1 checkpoint, a common feature in ovarian cancers with TP53 mutations, making them highly dependent on the G2/M checkpoint for survival.

Preclinical Evidence

In Vitro Studies

A multitude of in vitro studies have demonstrated the potent anti-tumor effects of this compound in various ovarian cancer cell lines, including those resistant to conventional chemotherapy.

Table 1: Summary of In Vitro Effects of this compound on Ovarian Cancer Cell Lines

| Cell Line(s) | Key Findings | Methodologies |

| OVCAR8, CAOV3, Patient-derived HGSOC cells | This compound induced apoptosis, inhibited proliferation and migration, and caused G2/M cell cycle arrest. Effects were independent of homologous recombination status.[1][2] | Annexin V staining for apoptosis, EdU incorporation for cell cycle analysis, wound healing assay for migration, and Western blot for protein expression. |

| TP53-mutant ovarian cancer cell lines | This compound sensitized cells to chemotherapy (e.g., carboplatin, paclitaxel).[3] | Cell viability assays (e.g., MTT), combination index analysis. |

| Various ovarian cancer cell lines | This compound treatment led to an increase in the DNA damage marker γH2AX and nuclear abnormalities.[1][2] | Immunofluorescence staining for γH2AX. |

Experimental Protocols: In Vitro Assays

A summary of common experimental protocols used to assess this compound's efficacy in vitro is provided below.

Cell Viability Assay (MTT):

-

Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V Staining):

-

Culture and treat cells with this compound as described above.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (EdU Staining):

-

Treat cells with this compound for the desired duration.

-

Pulse-label the cells with 5-ethynyl-2'-deoxyuridine (EdU).

-

Fix and permeabilize the cells.

-

Perform the click chemistry reaction to fluorescently label the incorporated EdU.

-

Stain total DNA with a fluorescent dye (e.g., PI).

-

Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Western Blotting:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-CDK1, Cyclin B1, γH2AX, GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Studies

Patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of this compound. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human tumors.

Table 2: Summary of In Vivo Efficacy of this compound in Ovarian Cancer Models

| Model | Treatment | Key Findings |

| TP53-mutant ovarian cancer xenografts | This compound + Carboplatin | Significant tumor growth inhibition compared to either agent alone. |

| Platinum-resistant ovarian cancer PDX | This compound monotherapy | Demonstrated anti-tumor activity. |

| CCNE1-amplified ovarian cancer xenografts | This compound monotherapy | Showed increased sensitivity to this compound.[4] |

Clinical Evidence

This compound has been evaluated in multiple clinical trials for ovarian cancer, both as a monotherapy and in combination with chemotherapy, demonstrating promising clinical activity, particularly in heavily pre-treated and resistant patient populations.

Table 3: Summary of Key Clinical Trials of this compound in Ovarian Cancer

| Trial Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |

| Phase II | Platinum-resistant/refractory recurrent ovarian cancer | This compound + Gemcitabine vs. Placebo + Gemcitabine | Median PFS: 4.6 vs. 3.0 months (HR=0.55); Median OS: 11.4 vs. 7.2 months (HR=0.56) | [5] |

| Phase II | Platinum-sensitive, TP53-mutant ovarian cancer | This compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Median ePFS: 7.9 vs. 7.3 months (HR=0.63) | [3] |

| Phase II | CCNE1-amplified refractory solid tumors (including ovarian) | This compound monotherapy | ORR in ovarian cancer patients: 36%; Median PFS: 6.3 months | [4][6] |

| Phase II | Platinum-resistant, TP53-mutated ovarian cancer | This compound + Carboplatin | ORR: 41%; Median PFS: 5.6 months | [7][8] |

| Phase II | PARP inhibitor-resistant ovarian cancer | This compound monotherapy vs. This compound + Olaparib | ORR: 23% vs. 29% | [9] |

Experimental Protocols: Clinical Trial Design

A generalized workflow for a clinical trial investigating this compound in ovarian cancer is depicted below.

Biomarkers of Response

A key area of ongoing research is the identification of biomarkers to predict which patients are most likely to benefit from this compound therapy. Several potential biomarkers have emerged from preclinical and clinical studies.

Table 4: Potential Biomarkers for this compound Response in Ovarian Cancer

| Biomarker | Rationale |

| TP53 mutation | Loss of the G1 checkpoint increases reliance on the WEE1-mediated G2/M checkpoint.[3] |

| CCNE1 amplification | Cyclin E1 overexpression may lead to increased replication stress, sensitizing cells to WEE1 inhibition.[4] |

| Homologous Recombination Deficiency (HRD) | The role is still under investigation, with some studies suggesting efficacy independent of HR status.[1][2] |

Future Directions and Conclusion

This compound has demonstrated significant therapeutic potential in ovarian cancer, particularly in difficult-to-treat patient populations such as those with platinum-resistant disease and specific molecular alterations. Its mechanism of action, which exploits the reliance of many ovarian cancers on the G2/M checkpoint, provides a strong rationale for its continued investigation.

Future research will likely focus on:

-

Optimizing combination therapies to enhance efficacy and overcome resistance.

-

Further validating and refining predictive biomarkers to enable patient stratification.

-

Investigating mechanisms of acquired resistance to this compound.

References

- 1. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. A Biomarker-enriched, Randomized Phase II Trial of this compound (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the In Vivo Pharmacodynamics of Adavosertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavosertib (AZD1775) is a first-in-class, potent, and selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] In oncology, targeting the G2/M checkpoint is a promising therapeutic strategy, particularly in tumors with a defective G1 checkpoint, which is a common feature of many cancers, often due to mutations in the tumor suppressor gene TP53.[2][4] By inhibiting WEE1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[5] This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Abrogation of the G2/M Checkpoint

This compound exerts its anti-tumor effects by targeting the WEE1 kinase, a key negative regulator of Cyclin-Dependent Kinase 1 (CDK1).[6] In response to DNA damage, WEE1 phosphorylates CDK1 at Tyr15, holding it in an inactive state and thereby arresting the cell cycle at the G2/M transition to allow for DNA repair.[1][6] this compound competitively binds to the ATP-binding site of WEE1, inhibiting its kinase activity and preventing the inhibitory phosphorylation of CDK1.[1] This leads to the premature activation of the CDK1/Cyclin B1 complex, forcing the cell to enter mitosis despite the presence of DNA damage. This aberrant mitotic entry results in genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death.[5]

In Vivo Pharmacodynamic Biomarkers

Several key biomarkers are utilized to assess the in vivo pharmacodynamic effects of this compound, confirming target engagement and downstream pathway modulation.

-

pCDK1 (Tyr15): A direct substrate of WEE1, a decrease in the phosphorylation of CDK1 at tyrosine 15 is a primary indicator of this compound's target engagement.[2][6]

-

γH2AX (Ser139): Phosphorylation of H2AX at serine 139 is a sensitive marker of DNA double-strand breaks.[1][6] An increase in γH2AX levels following this compound treatment reflects the accumulation of DNA damage due to premature mitotic entry.[1][6]

-

pHH3 (Ser10): Phosphorylation of Histone H3 at serine 10 is a marker of mitotic condensation of chromatin. An increase in the number of pHH3-positive cells indicates that cells are entering mitosis.[4]

Quantitative In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with DNA-damaging agents in a variety of preclinical cancer models. The following tables summarize key quantitative data from representative in vivo studies.

Table 1: this compound Monotherapy in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Papillary Thyroid Cancer | K1 | Nude | 50 mg/kg | Oral gavage, daily for 3 cycles of 5 days on, 2 days off | Significant inhibition | [7] |

| Follicular Thyroid Cancer | FTC-133 | Nude | 50 mg/kg | Oral gavage, daily for 3 cycles of 5 days on, 2 days off | Significant inhibition | [7] |

| Anaplastic Thyroid Cancer | 8505C | Nude | 50 mg/kg | Oral gavage, daily 4-5 days a week | Significant retardation | [3] |

| Anaplastic Thyroid Cancer | 8305C | Nude | 50 mg/kg | Oral gavage, daily 4-5 days a week | Significant retardation | [3] |

Table 2: this compound in Combination Therapy in Xenograft Models

| Cancer Type | Cell Line/Model | Combination Agent(s) | This compound Dose | Combination Agent Dose(s) | Outcome | Reference |

| Papillary Thyroid Cancer (BRAFV600E) | K1 Xenograft | Dabrafenib + Trametinib | 50 mg/kg | 30 mg/kg + 0.6 mg/kg | Robust tumor growth suppression | [6][8] |

| Follicular Thyroid Cancer | FTC-133 Xenograft | Lenvatinib | 50 mg/kg | 30 mg/kg | More effective than either agent alone | [6][8] |

| Anaplastic Thyroid Cancer (BRAFV600E) | 8505C Xenograft | Dabrafenib + Trametinib | 50 mg/kg | 30 mg/kg + 0.6 mg/kg | Robust suppression of tumor growth | [3] |

| Anaplastic Thyroid Cancer | 8505C Xenograft | Sorafenib or Lenvatinib | 50 mg/kg | Not specified | Strong inhibition of tumor growth | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo pharmacodynamic studies of this compound. Below are generalized protocols for key experiments based on published literature.

Subcutaneous Xenograft Model

-

Cell Culture: Tumor cells are cultured in appropriate media and harvested during the logarithmic growth phase.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice), typically 4-6 weeks old, are used.[9][10]

-

Cell Implantation: A suspension of tumor cells (e.g., 1-10 x 10^6 cells) in a sterile vehicle (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[9][10]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (width)^2 x length / 2.[9]

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.

-

Drug Administration: this compound is administered, typically via oral gavage, according to the specified dose and schedule.[3][7]

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study to assess anti-tumor efficacy and toxicity.

Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers

-

Tissue Processing: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Sectioning: 4-5 µm sections are cut and mounted on charged slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

-

Blocking: Endogenous peroxidase activity is quenched (e.g., with 3% hydrogen peroxide), and non-specific binding is blocked with a suitable blocking serum.

-

Primary Antibody Incubation: Slides are incubated with primary antibodies against pCDK1 (Tyr15), γH2AX (Ser139), or pHH3 (Ser10) at optimized dilutions overnight at 4°C.

-

Secondary Antibody & Detection: A species-specific biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as DAB.

-

Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and coverslipped.

-

Image Analysis: Staining intensity and the percentage of positive cells are quantified using image analysis software.

Western Blotting for Protein Expression

-

Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked in a solution of non-fat dry milk or BSA in TBST.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total CDK1, pCDK1 (Tyr15), γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Single-Cell Suspension: Tumors are dissociated into a single-cell suspension using enzymatic digestion and mechanical disruption.

-

Fixation: Cells are washed and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.[4][6]

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[4][6]

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: The DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Clinical Pharmacodynamics of this compound

Clinical trials have confirmed the pharmacodynamic effects of this compound in patients with advanced solid tumors. In a phase I study (NCT00648648), evidence of WEE1 inhibition, as indicated by decreased pCDK1 levels, was observed in skin biopsies of patients treated with this compound in combination with carboplatin.[2] Another phase I trial of once-daily this compound monotherapy demonstrated target rebound, with tumor pY15-Cdk levels being higher than baseline in some patients after a dosing break, suggesting a dynamic regulation of the target.[1][11] In a phase II study in patients with metastatic triple-negative breast cancer, an increase in pHH3-positive tumor cells was observed after combination therapy with this compound and cisplatin, providing pharmacodynamic evidence of WEE1 engagement.[4]

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of WEE1 kinase and the subsequent abrogation of the G2/M cell cycle checkpoint. In vivo studies have consistently demonstrated its ability to induce DNA damage, premature mitotic entry, and apoptosis in tumor cells, leading to significant anti-tumor efficacy, particularly in combination with DNA-damaging chemotherapy. The pharmacodynamic biomarkers pCDK1, γH2AX, and pHH3 are reliable indicators of this compound's biological activity in both preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's pharmacodynamics and the identification of patient populations most likely to benefit from this targeted therapy. Further research focusing on biomarkers of response and resistance will be crucial for optimizing the clinical application of this compound.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. mdpi.com [mdpi.com]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. medicine.uams.edu [medicine.uams.edu]

- 5. researchgate.net [researchgate.net]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 11. Safety, Antitumor Activity, and Biomarker Analysis in a Phase I Trial of the Once-daily Wee1 Inhibitor this compound (AZD1775) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Analysis of Adavosertib's Activity in CCNE1-Amplified Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of Adavosertib, a first-in-class WEE1 kinase inhibitor, in the treatment of tumors characterized by Cyclin E1 (CCNE1) amplification. Preclinical evidence strongly suggests that the oncogenic stress induced by CCNE1 overexpression creates a synthetic lethal dependency on the WEE1-mediated G2/M checkpoint, presenting a promising therapeutic window for this compound.[1][2][3][4][5] This document details the mechanism of action, summarizes key clinical trial data, and provides detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Rationale for Targeting WEE1 in CCNE1-Amplified Cancers

CCNE1 amplification, a frequent genomic alteration in various malignancies including ovarian, uterine, and gastric cancers, leads to the overexpression of Cyclin E1.[2][3] This aberrant expression drives uncontrolled cell cycle progression from the G1 to the S phase, resulting in significant replicative stress and DNA damage. To survive this onslaught of genomic instability, cancer cells become heavily reliant on the G2/M checkpoint, which is primarily regulated by the WEE1 kinase. WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis and allowing time for DNA repair.

This compound (AZD1775) is a potent and selective small-molecule inhibitor of WEE1. By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. In the context of high replicative stress due to CCNE1 amplification, this leads to mitotic catastrophe and subsequent apoptotic cell death, a classic example of synthetic lethality.[5]

Quantitative Data Summary

The clinical efficacy of this compound monotherapy in patients with CCNE1-amplified refractory solid tumors has been investigated in a multicenter, open-label, single-arm phase II clinical trial (NCT03253679).[1][2][3][4][6] The key findings from this pivotal study are summarized below.

Table 1: Efficacy of this compound in Patients with CCNE1-Amplified Refractory Solid Tumors[1][4][6]

| Endpoint | All Patients (n=30) | Epithelial Ovarian Cancer (n=14) |

| Objective Response Rate (ORR) | 27% (95% CI, 12 to 46) | 36% (95% CI, 13 to 65) |

| Stable Disease ≥ 6 months/Partial Response Rate | 37% (95% CI, 20 to 56) | 57% (95% CI, 29 to 82) |

| Median Progression-Free Survival (PFS) | 4.1 months (95% CI, 1.8 to 6.4) | 6.3 months (95% CI, 2.4 to 10.2) |

| Median Overall Survival (OS) | 9.9 months (95% CI, 4.8 to 15) | 14.9 months (95% CI, 8.9 to 20.9) |

| Median Duration of Response | 2.1 months | 6.3 months |

Table 2: Most Common Treatment-Related Adverse Events (TRAEs) in ≥15% of Patients[1][3][4][6]

| Adverse Event | Any Grade | Grade ≥3 |

| Diarrhea | 77% | 13% |

| Nausea | 70% | 7% |

| Anemia | 60% | 20% |

| Fatigue | 57% | 13% |

| Thrombocytopenia | 47% | 13% |

| Vomiting | 43% | 0% |

| Neutropenia | 30% | 13% |

| Decreased appetite | 27% | 0% |

| Abdominal pain | 23% | 3% |

| Leukopenia | 20% | 7% |

| Dehydration | 17% | 3% |

| Maculopapular rash | 17% | 0% |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in CCNE1-Amplified Tumors

Caption: this compound's mechanism in CCNE1-amplified cells.

Preclinical to Clinical Experimental Workflow

Caption: Experimental workflow for this compound development.

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments cited in the preclinical evaluation of this compound in CCNE1-amplified tumors.

Determination of CCNE1 Amplification Status

CCNE1 amplification status in patient tumors for clinical trial enrollment (NCT03253679) was determined by a Clinical Laboratory Improvement Amendments (CLIA)-certified laboratory using next-generation sequencing (NGS) platforms such as FoundationOne or a targeted custom Ampliseq panel on the Ion Torrent Personal Genome Machine.[7]

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CCNE1-amplified and non-amplified cancer cell lines.

Materials:

-

CCNE1-amplified (e.g., OVCAR-3, KURAMOCHI) and non-amplified (e.g., SK-OV-3) ovarian cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

Western Blotting for Pharmacodynamic Markers

Objective: To assess the effect of this compound on the phosphorylation of CDK1 (a direct target of WEE1) and other markers of DNA damage and apoptosis.

Materials:

-

CCNE1-amplified cancer cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-15% Mini-PROTEAN® TGX™ Precast Protein Gels (Bio-Rad)

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CDK1 (Tyr15)

-

Rabbit anti-CDK1

-

Rabbit anti-Cyclin E1

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Rabbit anti-cleaved PARP

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Plate cells and treat with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) or for a time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control.

-

Harvest cells and lyse in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using ImageJ or similar software and normalize to the loading control.

In Vivo Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant in vivo model.

Materials:

-

CCNE1-amplified tumor tissue from a patient (obtained with informed consent)

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Surgically implant a small fragment (approximately 3x3 mm) of the patient's tumor subcutaneously into the flank of an NSG mouse.

-

Allow the tumor to grow to a palpable size (e.g., 150-200 mm³).

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treat the mice with this compound (e.g., 60 mg/kg, once daily, 5 days on/2 days off) or vehicle control via oral gavage.

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor mouse body weight and overall health throughout the study.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).

-

Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.

Conclusion

This compound demonstrates significant clinical activity in patients with CCNE1-amplified refractory solid tumors, particularly in epithelial ovarian cancer, with a manageable safety profile.[1][3][4][6] The strong preclinical rationale, based on the synthetic lethal interaction between CCNE1 amplification-induced replicative stress and WEE1 inhibition, is supported by these clinical findings. The experimental protocols provided in this guide offer a framework for further investigation into the mechanism of action of this compound and the identification of potential biomarkers of response and resistance. Future studies exploring this compound in combination with other therapeutic agents in CCNE1-amplified cancers are warranted.[1][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Multicenter Phase II Trial of the WEE1 Inhibitor this compound in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound in Refractory Solid Tumors With CCNE1 Amplification - The ASCO Post [ascopost.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

The Rationale for WEE1 Inhibition by Adavosertib in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the scientific rationale underpinning the use of Adavosertib, a potent and selective inhibitor of the WEE1 kinase, in oncological applications. WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a strategic therapeutic intervention, particularly in cancers with specific genetic vulnerabilities. This document details the mechanism of action of this compound, the concept of synthetic lethality in the context of DNA damage response (DDR) deficiencies, and its clinical application as both a monotherapy and in combination with other anticancer agents. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

The Role of WEE1 in Cell Cycle Control and the Rationale for its Inhibition

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various phases of the cell cycle monitor for cellular stress, such as DNA damage, and can halt progression to allow for repair. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA.

WEE1 is a serine/threonine kinase that acts as a key negative regulator of the G2/M transition.[1] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation Promoting Factor (MPF). By inhibiting CDK1, WEE1 prevents premature entry into mitosis, providing a window for DNA repair.[1]

Many cancer cells, especially those with mutations in the tumor suppressor gene TP53, have a defective G1/S checkpoint and are therefore heavily reliant on the G2/M checkpoint to repair DNA damage and maintain genomic stability.[2] This dependency creates a therapeutic window. Inhibition of WEE1 by this compound abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis. This leads to a catastrophic cellular event known as "mitotic catastrophe," resulting in apoptosis.[2]

Mechanism of Action of this compound

This compound (also known as AZD1775 or MK-1775) is a small molecule inhibitor that selectively targets the ATP-binding domain of WEE1 kinase, thereby preventing the phosphorylation and inactivation of CDK1. This leads to an increase in CDK1 activity, driving cells into mitosis irrespective of their DNA integrity.

Synthetic Lethality: Exploiting Cancer-Specific Vulnerabilities

The concept of synthetic lethality is central to the rationale for WEE1 inhibition. Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated.[3] this compound leverages this principle in several key contexts:

-

TP53 Mutations: As mentioned, cancer cells with TP53 mutations lack a functional G1/S checkpoint and are highly dependent on the WEE1-mediated G2/M checkpoint for survival in the presence of DNA damage.[4][5] Inhibition of WEE1 in these cells creates a synthetic lethal interaction.

-

DNA Damage Response (DDR) Deficiencies: Cancers with defects in DDR pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), accumulate high levels of endogenous DNA damage. These cells are particularly reliant on the G2/M checkpoint for repair. WEE1 inhibition in this context leads to mitotic catastrophe.[3] This provides a strong rationale for combining this compound with PARP inhibitors, which also exploit HR deficiency.[6][7]

-

High Replication Stress: Cancer cells often exhibit high levels of replication stress due to oncogene activation, leading to an accumulation of DNA damage during the S phase.[8][9] Amplification of the CCNE1 gene, which encodes for Cyclin E1, is a key driver of replication stress.[10][11] These cells are highly dependent on WEE1 to stabilize replication forks and prevent their collapse.[8] WEE1 inhibition in CCNE1-amplified tumors exacerbates replication stress, leading to cell death.[10][11]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Preclinical Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| WiDr | Colon Cancer | >300 (as single agent) | [4] |

| H1299 | Lung Cancer | >300 (as single agent) | [4] |

| Patient-Derived HGSOC | High-Grade Serous Ovarian Cancer | 500 (dose used for functional experiments) | [12] |

| Various | Various | Mean IC50 of 860 ± 980 | [13] |

Clinical Trial Data for this compound Monotherapy

| Trial Identifier | Cancer Type | Biomarker | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |